

# Application Notes: Liquid-Liquid Extraction of Deferasirox from Whole Blood

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## Compound of Interest

Compound Name: Deferasirox-d4

Cat. No.: B7826186

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## Introduction

Deferasirox is an oral iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions. Therapeutic drug monitoring of deferasirox is crucial to ensure efficacy and minimize toxicity. This application note provides a detailed protocol for the extraction of deferasirox from whole blood samples using a liquid-liquid extraction (LLE) method, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates a cell lysis step to ensure the release of the drug from red blood cells, followed by protein precipitation and liquid-liquid extraction for sample cleanup.

## Experimental Protocols

This protocol is a synthesized methodology based on established principles for whole blood sample preparation and deferasirox extraction from plasma. It is recommended that this protocol be validated in the end-user's laboratory.

### Materials and Reagents:

- Deferasirox analytical standard
- Internal Standard (IS) (e.g., Mifepristone or a structurally similar compound not present in the sample)
- Whole blood collected in EDTA-containing tubes

- Deionized water (18 MΩ·cm)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ethyl acetate (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge (capable of 14,000 x g)
- Evaporator (e.g., nitrogen evaporator)
- LC-MS/MS system

#### 1. Standard and Internal Standard Preparation:

- Prepare a stock solution of Deferasirox (e.g., 1 mg/mL) in methanol.
- Prepare a stock solution of the Internal Standard (e.g., 1 mg/mL) in methanol.
- Prepare working standard solutions by serial dilution of the stock solution with methanol:water (50:50, v/v).
- Prepare a working Internal Standard solution (e.g., 100 ng/mL) in methanol.

#### 2. Sample Preparation: Lysis and Extraction

- Cell Lysis:
  - Pipette 100 µL of whole blood sample into a 1.5 mL microcentrifuge tube.

- Add 300  $\mu$ L of deionized water to induce osmotic lysis of red blood cells.
- Vortex for 30 seconds.
- Incubate at room temperature for 5 minutes.
- Protein Precipitation and Internal Standard Addition:
  - Add 50  $\mu$ L of the working Internal Standard solution to the lysed sample.
  - Add 600  $\mu$ L of acetonitrile to precipitate proteins.
  - Vortex vigorously for 1 minute.
- Centrifugation:
  - Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated proteins and cell debris.
- Liquid-Liquid Extraction:
  - Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
  - Add 800  $\mu$ L of ethyl acetate.
  - Vortex for 2 minutes to ensure thorough mixing and extraction.
  - Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.
- Evaporation and Reconstitution:
  - Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
  - Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the dried residue in 100  $\mu$ L of the mobile phase used for LC-MS/MS analysis.
  - Vortex for 30 seconds.

- Transfer the reconstituted sample to an autosampler vial for analysis.

## Data Presentation

The following tables summarize quantitative data from published methods for the determination of deferasirox in human plasma. While this data is not from whole blood, it provides a useful reference for expected performance characteristics.

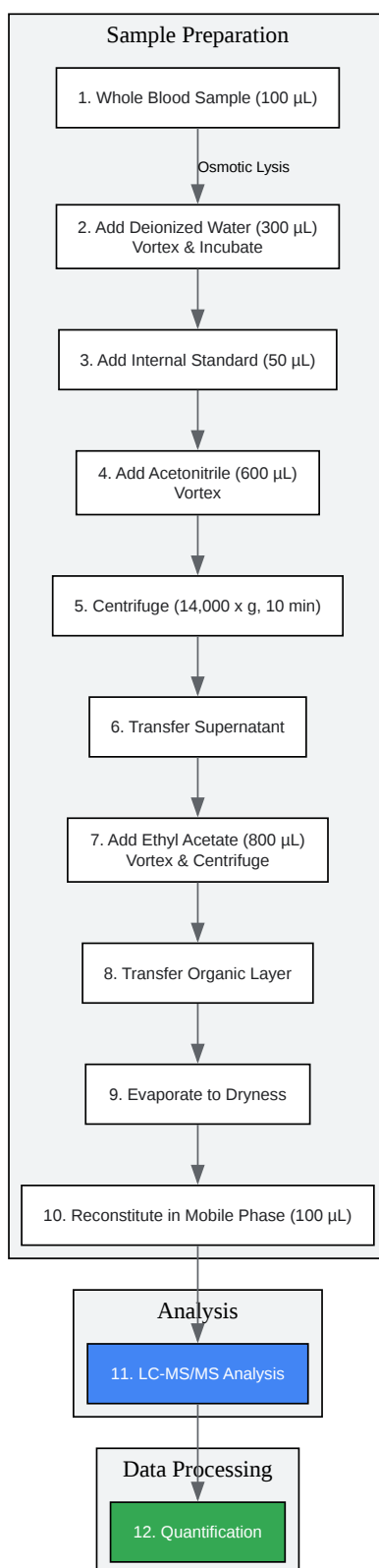
Table 1: Method Validation Parameters for Deferasirox in Human Plasma

Parameter	Method 1 (LC-MS/MS)	Method 2 (HPLC-UV)	Method 3 (HILIC/ESI-MS)
Linearity Range (µg/mL)	0.04 - 40	0.25 - 70	0.20 - 120
LLOQ (µg/mL)	0.04	0.25	0.20
Inter-day Precision (%RSD)	< 8.9	Not Reported	< 3.9
Intra-day Precision (%RSD)	< 7.3	Not Reported	Not Reported
Accuracy/Bias (%)	< 12.7	Not Reported	Not Reported
Internal Standard	Mifepristone	Erlotinib	Not specified

Table 2: Sample Preparation Methods for Deferasirox in Human Plasma

Method	Sample Volume	Pre-treatment	Extraction Solvent
Protein Precipitation	200 µL	-	Acetonitrile
Protein Precipitation	Not specified	-	Acetonitrile
Liquid-Liquid Extraction	50 µL	-	Ethyl Acetate

## Mandatory Visualization



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Caption: Workflow for the liquid-liquid extraction of deferasirox from whole blood.

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